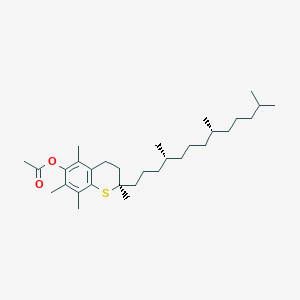

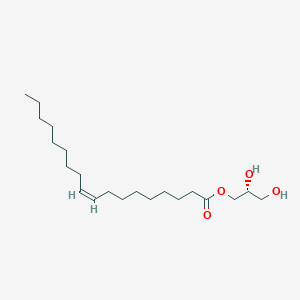

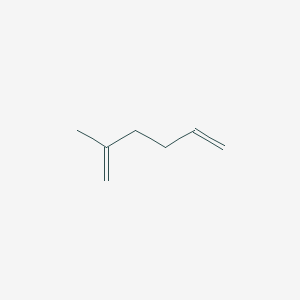

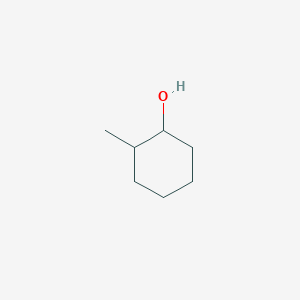

![molecular formula C11H9FN2OS B165458 (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol CAS No. 127346-00-3](/img/structure/B165458.png)

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol, also known as FMeIm, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FMeIm is a heterocyclic compound that contains a fluorine atom and a hydroxyl group, making it a unique and useful molecule in various fields of study.

Mecanismo De Acción

The mechanism of action of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol as a fluorescent probe involves the oxidation of the hydroxyl group by ROS, leading to the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, allowing for quantitative measurements of oxidative stress.

Efectos Bioquímicos Y Fisiológicos

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a safe and reliable tool for studying biological systems. Its unique properties also make it useful for studying protein-ligand interactions and enzyme activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol is its high selectivity and sensitivity for ROS detection. It is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, its limitations include its short fluorescence lifetime and the potential for interference from other fluorescent compounds in complex biological samples.

Direcciones Futuras

Future research on (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol could include the development of new synthetic methods and modifications to improve its properties as a fluorescent probe. It could also be explored for its potential applications in other areas of scientific research, such as drug discovery and environmental monitoring.

Métodos De Síntesis

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2-fluorobenzothiazole in the presence of a base and a solvent such as acetonitrile. Other methods involve the use of palladium catalysts or microwave irradiation to promote the reaction. The synthesis of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol is a complex process that requires careful attention to detail and precise reaction conditions.

Aplicaciones Científicas De Investigación

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been shown to selectively detect ROS in vitro and in vivo, making it a valuable tool for studying oxidative stress and related diseases.

Propiedades

Número CAS |

127346-00-3 |

|---|---|

Nombre del producto |

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol |

Fórmula molecular |

C11H9FN2OS |

Peso molecular |

236.27 g/mol |

Nombre IUPAC |

(6-fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol |

InChI |

InChI=1S/C11H9FN2OS/c1-6-9(5-15)14-8-3-2-7(12)4-10(8)16-11(14)13-6/h2-4,15H,5H2,1H3 |

Clave InChI |

XZLBDRLOWONMKD-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)CO |

SMILES canónico |

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)CO |

Sinónimos |

7-FLUORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-METHANOL |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

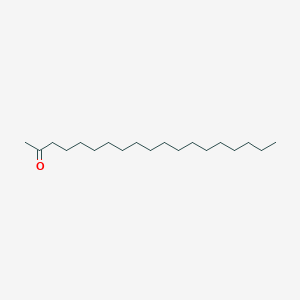

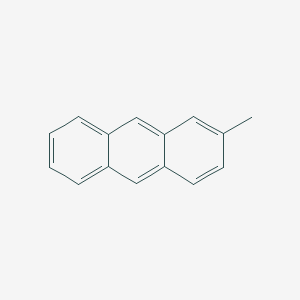

![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)